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Compound of Interest

Compound Name:

N-[1-(4-

methylphenyl)ethylidene]hydroxyla

mine

CAS No.: 54582-23-9

Cat. No.: B3032825

Get Quote

Executive Summary
In the development of active pharmaceutical ingredients (APIs) and metabolic profiling, oximes

serve as critical intermediates and stable metabolites of ketone-containing drugs. p-

Methylacetophenone oxime (4'-methylacetophenone oxime) is frequently encountered as a

synthetic impurity or a metabolic product of p-methylacetophenone.

This guide provides a technical deep-dive into the Electron Ionization (EI) mass spectrometry

fragmentation patterns of p-methylacetophenone oxime. Unlike generic spectral libraries, we

analyze the mechanistic causality of fragmentation—specifically distinguishing between simple

cleavage and rearrangement-driven pathways (Beckmann-like rearrangement). We compare its

performance and spectral signature against its parent analog, Acetophenone Oxime, to provide

a robust framework for structural elucidation.[1]

Mechanistic Deep Dive: Fragmentation Pathways
The mass spectrum of p-methylacetophenone oxime (
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, MW 149) is governed by the stability of the aromatic tolyl core and the lability of the oxime
functionality.

Primary Fragmentation Channels
The molecular ion (

, m/z 149) is prominent due to the aromatic stabilization. Upon ionization, three competing
pathways dictate the spectral fingerprint:

-Cleavage (Loss of Methyl Radical):

Mechanism: Homolytic cleavage of the

bond adjacent to the imine bond.

Observation: Loss of the methyl group attached to the oxime carbon (not the aryl methyl).

Transition: m/z

(

).

Heterolytic Loss of Hydroxyl (Dehydration-like):

Mechanism: The radical cation loses a hydroxyl radical (

), a common feature in oxime mass spectra.

Observation: Formation of the nitrilium-like cation (

).

Transition: m/z

(

).

Beckmann-Like Rearrangement (The Diagnostic Pathway):
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Mechanism: Under EI conditions, the molecular ion undergoes a 1,2-shift analogous to the

solution-phase Beckmann rearrangement. The aryl group (tolyl) migrates to the nitrogen,

forming an N-tolylacetamide radical cation intermediate.

Secondary Fragmentation: This intermediate ejects a neutral ketene molecule (

, 42 u).

Observation: Formation of the p-toluidine radical cation.

Transition: m/z

(

).

Pathway Visualization
The following diagram illustrates the competing fragmentation mechanisms, highlighting the

critical Beckmann-like rearrangement path that distinguishes oximes from their isomeric

amides.
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Figure 1: Mechanistic fragmentation map of p-methylacetophenone oxime under Electron

Ionization (70 eV).

Comparative Analysis: p-Methylacetophenone
Oxime vs. Alternatives
To validate the identity of p-methylacetophenone oxime, it must be compared against its

unsubstituted parent (Acetophenone Oxime) and structural isomers.[1] The presence of the

methyl group on the aromatic ring introduces a mass shift (+14 u) and specific tropylium-based

fragments.
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Spectral Comparison Table

Feature
p-

Methylacetophenone

Oxime

Acetophenone

Oxime (Parent)

Diagnostic

Significance

Molecular Ion (M+) m/z 149 m/z 135
Confirms +14 u

(Methyl substitution).

Base Peak Often m/z 91 or 134 Often m/z 77 or 105

m/z 91 indicates

tolyl/benzyl group; m/z

77 indicates

unsubstituted phenyl.

[M - OH]+ m/z 132 m/z 118
Characteristic of

oxime functionality.

Beckmann Product
m/z 107 (Toluidine

ion)
m/z 93 (Aniline ion)

Confirms the aryl

group structure via

rearrangement.

Tropylium Ion
m/z 91 (

)

m/z 77 (

)

The strongest

indicator of alkyl-

substituted benzene

rings.

Distinguishing Isomers (ortho vs. para)
While p- and m-isomers show very similar fragmentation, the ortho-isomer (o-

methylacetophenone oxime) often exhibits a distinct "Ortho Effect."

Ortho Effect: Proximity of the oxime -OH and the o-methyl group facilitates the loss of water (

, 18 u) rather than just hydroxyl (

, 17 u).

Differentiation: A high-abundance peak at [M-18] (m/z 131) suggests the ortho isomer,

whereas the para isomer (discussed here) favors [M-17] (m/z 132).
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Experimental Protocol: GC-MS Analysis
This protocol ensures reproducible ionization and minimizes thermal degradation of the oxime

in the injection port.

Sample Preparation
Solvent: Dissolve 1 mg of p-methylacetophenone oxime in 1 mL of HPLC-grade Ethyl

Acetate or Methanol.

Derivatization (Optional but Recommended): To improve peak shape and prevent thermal

Beckmann rearrangement in the injector, silylate with BSTFA + 1% TMCS.

Note: This guide focuses on the underivatized EI spectrum. If derivatized, M+ will shift to

m/z 221 (TMS derivative).

GC-MS Acquisition Parameters
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Inlet Temperature: 250°C (Splitless mode). Caution: Too high temp can induce thermal

rearrangement.

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program: 60°C (hold 1 min)

20°C/min

280°C (hold 3 min).

Ion Source: Electron Ionization (EI) at 70 eV.[2]

Source Temperature: 230°C.

Scan Range: m/z 40 – 300.
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Figure 2: Optimized GC-MS workflow for thermal stability and spectral integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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